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molecular formula C8H6Cl2O3<br>Cl2C6H3OCH2COOH<br>C8H6Cl2O3 B1664007 2,4-Dichlorophenoxyacetic acid CAS No. 94-75-7

2,4-Dichlorophenoxyacetic acid

Cat. No. B1664007
M. Wt: 221.03 g/mol
InChI Key: OVSKIKFHRZPJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06368860B1

Procedure details

In a preferred embodiment of the process the roots are cut into 4-7 mm small explants; are sterilized by treatment with 1% cetabelon (v/v) for a period of about 5-15 minutes, then with 70% (V/v) ethanol for 30 sec., followed by treatment with 0.1% HgCl2 (w/v) for about 1-2 min. The basal medium in step (a) is modified Murashige and Skoog's (1962) medium supplemented with 200 mg/l myoinositol, 10 mg/l each of thiamine hydrochloride and pyridoxine hydrochloride and 5 mg/l of nicotinic acid (Medium I), and medium II used in step (b) is obtained by addition of 2,4-dichlorophenoxyacetic acid (0.1-2.0 mg/l) and Kn (0.1-0.5 mg/l), that are preferably added to the basal medium for optimal callus growth.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1(O)[CH:6]([OH:7])[CH:5](O)[CH:4](O)[CH:3](O)[CH:2]1O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.[ClH:31].[Cl-:32].CC1N=CC(CO)=C(CO)C=1O.Cl.[C:46]([OH:54])(=[O:53])[C:47]1C=CC=NC=1>Cl[Hg]Cl.C(O)C>[Cl:31][C:1]1[CH:2]=[C:3]([Cl:32])[CH:4]=[CH:5][C:6]=1[O:7][CH2:47][C:46]([OH:54])=[O:53] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C(C(C(C1O)O)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Step Five
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Hg]Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 (± 5) min
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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